molecular formula C8H18S2 B1199301 Dibutyl disulfide CAS No. 629-45-8

Dibutyl disulfide

Cat. No.: B1199301
CAS No.: 629-45-8
M. Wt: 178.4 g/mol
InChI Key: CUDSBWGCGSUXDB-UHFFFAOYSA-N
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Description

Dibutyl disulfide is an organic compound with the molecular formula ( \text{C}8\text{H}{18}\text{S}_2 ). It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is commonly used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Dibutyl disulfide is a chemical compound with the formula CH₃(CH₂)₃SS(CH₂)₃CH₃ It’s known that disulfides can interact with various biological molecules, including proteins, and can influence their function .

Mode of Action

Disulfides in general are known to undergo redox reactions, which can lead to the formation of free radicals . These radicals can then interact with other molecules, potentially leading to changes in their structure and function.

Biochemical Pathways

For instance, they can undergo oxidation reactions to form sulfoxides

Pharmacokinetics

It’s known that the compound has a molecular weight of 17836 g/mol and a density of 0.937 g/cm3 , which could influence its bioavailability and distribution in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility (vapor pressure of 52 mmHg at 37.7 °C ) suggests that it could readily evaporate under certain conditions. Furthermore, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals. More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl disulfide can be synthesized through the oxidation of butyl mercaptan (butanethiol) using oxidizing agents such as hydrogen peroxide or iodine. The reaction typically proceeds under mild conditions, with the mercaptan being converted to the disulfide in the presence of a base to neutralize the acidic by-products.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic oxidation of butyl mercaptan. This process involves the use of catalysts such as activated carbon or metal oxides to facilitate the oxidation reaction. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: It can be reduced back to butyl mercaptan using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved, and the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or a base to proceed efficiently.

Major Products Formed:

    Oxidation: Dibutyl sulfoxide, dibutyl sulfone.

    Reduction: Butyl mercaptan.

    Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Dibutyl disulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used as a lubricant additive, a corrosion inhibitor, and in the production of rubber and plastics.

Comparison with Similar Compounds

    Diethyl disulfide: Similar structure but with ethyl groups instead of butyl groups.

    Dipropyl disulfide: Contains propyl groups instead of butyl groups.

    Dimethyl disulfide: Contains methyl groups instead of butyl groups.

Comparison: Dibutyl disulfide is unique due to its longer carbon chain, which can influence its physical properties such as boiling point and solubility. Compared to its shorter-chain analogs, this compound may exhibit different reactivity and biological activity, making it suitable for specific applications where other disulfides may not be as effective.

Properties

IUPAC Name

1-(butyldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18S2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDSBWGCGSUXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSSCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060874
Record name Disulfide, dibutyl
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Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

229.00 to 233.00 °C. @ 760.00 mm Hg
Record name Dibutyl disulfide
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CAS No.

629-45-8
Record name Butyl disulfide
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Record name n-Butyl disulfide
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Record name Butyl disulfide
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Record name Disulfide, dibutyl
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Record name Disulfide, dibutyl
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Record name Dibutyl disulphide
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Record name DIBUTYL DISULFIDE
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Record name Dibutyl disulfide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

This example illustrates the invention and shows that when the reaction liquid is circulated through a restricted area (aspirator) such that a more intimate contact with oxygen is made, the rate of reaction (rate of mercaptan conversion) is greatly increased. A 10-gallon glass-lined reactor, equipped with a Scott oxygen analyzer, reflux condenser, stirrer, thermocouple and circulating inlet tube as shown in FIG. 1 was charged with 38 pounds (0.42 pound moles) of n-butyl mercaptan, 17.2 pounds (0.432 pound moles) of methyl alcohol and 0.91 pounds (0.023 pound moles) of sodium hydroxide. The reactor was sealed and pressured with nitrogen to 220 psig. The stirrer was started and the liquid externally circulated at 1.5-2 gallons per minute using a Lawrence can pump by first passage through a heat exchanger and then being passed through an Ametex water jet exhauster (aspirator) having a 1.27 cm (0.50 in.) opening on the circulated side and a 0.635 cm (0.25 in.) opening on the suction side. The liquid was then returned to the vapor phase of the reactor. Oxygen was then added such that entry was made through the aspirator (see FIG. 1). The system was pressured to about 280 psig with the additional oxygen and the amount of oxygen present in the vapor phase of the reactor monitored by a Scott analyzer and maintained at about 20 mole percent. The reaction temperature immediately began to slowly rise such that after about 1 hour the temperature in the liquid phase of the reactor was about 60° C. (140° F.). The temperature was maintained between about 49° C.-60° C. (120° F.-140° F.) throughout the run. After 1 hour analysis indicated the reaction was 65 percent complete and after 2 hours the reaction was complete as determined by GLC. The product was separated and dried as previously described to give 33.3 pounds (88.6 mole percent yield) of essentially pure di-n-butyl disulfide. A comparison of the rates of reaction carried out by the closed system (Example I) and the circulating-intimate mixing system (Example II) is shown in Table I and FIG. II. When another run employing the method described in Example II was carried out wherein the separated oil was distilled rather than air dried at 100° C.-120° C., the yield of di-n-butyl disulfide was increased giving 35 pounds (93.1 mole percent) of product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dibutyl disulfide?

A1: this compound has the molecular formula C8H18S2 and a molecular weight of 178.36 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts don't delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) [], Infrared (IR) spectroscopy [], and X-ray photoelectron spectroscopy (XPS) [] are commonly used to characterize this compound and its interactions.

Q3: How does this compound perform as an additive in materials?

A3: this compound, when added to wheat flour, has shown improvements in breadmaking quality by enhancing bread height and specific volume. This effect is related to the number of carbon atoms in the disulfide and its interaction with wheat proteins [].

Q4: How stable are gold nanoparticles capped with this compound?

A4: Gold nanoparticles capped with this compound tend to sinter at lower temperatures under high vacuum compared to ambient pressure due to the higher volatility of the resulting this compound []. This highlights the importance of considering the surrounding atmosphere for applications utilizing these nanoparticles.

Q5: What about the stability of this compound on gold surfaces under different conditions?

A5: Research suggests that on a gold (111) surface, this compound exists in a rapid equilibrium between immobile, chemisorbed thiolates, and highly mobile, physisorbed disulfides at room temperature []. This dynamic behavior influences displacement reactions with other thiols on the gold surface.

Q6: Can this compound be used in catalytic applications?

A6: Yes, this compound acts as a chain transfer agent in polymerization reactions. For instance, it influences the kinetics and potentially the mechanism of particle nucleation in the emulsion polymerization of vinyl pivalate [].

Q7: Are there specific reactions where this compound plays a catalytic role?

A7: this compound can catalyze the [3 + 2] methylenecyclopentane annulations of both unactivated and electron-rich olefins with 2-(phenylsulfonyl)-1-methylenecyclopropanes, leading to the regiospecific formation of methylene-cyclopentanes [].

Q8: How does this compound impact the polymerization of styrene?

A8: this compound acts as an energy transfer agent in the gamma-radiation-induced polymerization of styrene, increasing the rate of polymerization. It also participates in chain transfer reactions during the process [].

Q9: How does this compound interact with hydrogen atoms?

A9: The reaction of this compound with hydrogen atoms primarily yields 1-butanethiol, butane, and 1-butene. Deuterium labeling studies suggest a mechanism involving the formation of a butylthio radical and subsequent reactions with hydrogen atoms [].

Q10: Does this compound participate in radical-promoted reactions?

A10: Yes, this compound plays a crucial role in radical-promoted synthesis of [5.5.n] tricyclic ring systems. It participates in radical fragmentation and double cyclization reactions, ultimately leading to the formation of the desired bi- or tricyclic products [].

Q11: What are some practical applications of this compound?

A11: this compound is used in various applications, including:

  • Mercury removal: Organic sulfide modified bimetallic iron-copper nanoparticle aggregates, synthesized using this compound, show promise in removing elemental mercury from vapor streams at elevated temperatures [].
  • Preliminary sulfiding agent: this compound is a key component in sulfiding agents used for the preliminary sulfurization process of hydrotreating catalysts, both in situ and ex situ [].
  • Oviposition stimulant: this compound acts as an oviposition stimulant for the onion maggot, Hylemya antiqua, influencing its host selection behavior in agricultural settings [, ].

Q12: What is known about the environmental impact of this compound?

A12: While the provided abstracts don't specifically address the environmental impact of this compound, research suggests that a denitrifying marine bacterium, Thiobacillus sp. strain ASN-1, can degrade this compound both aerobically and anaerobically []. This finding indicates a potential bioremediation pathway for this compound.

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